molecular formula C19H17Cl2F2N5O B10946015 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B10946015
M. Wt: 440.3 g/mol
InChI Key: CNHMCSYPGPGMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a combination of pyrazole rings, chlorobenzyl, cyclopropyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chlorobenzyl and cyclopropyl groups. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, cyclopropylating agents, and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and chlorobenzyl-containing compounds. Examples include:

  • 1-(2-chlorobenzyl)-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
  • 4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl acetamide

Uniqueness

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17Cl2F2N5O

Molecular Weight

440.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C19H17Cl2F2N5O/c20-13-4-2-1-3-12(13)8-27-9-14(21)19(26-27)24-17(29)10-28-16(18(22)23)7-15(25-28)11-5-6-11/h1-4,7,9,11,18H,5-6,8,10H2,(H,24,26,29)

InChI Key

CNHMCSYPGPGMSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C(F)F)CC(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.